

2-Bromo-3-pyridinol discovery and synthesis history

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Compound of Interest

Compound Name: 2-Bromo-3-pyridinol

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An In-depth Technical Guide to the Discovery and Synthesis of **2-Bromo-3-pyridinol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound **2-Bromo-3-pyridinol** (also known as 2-Bromo-3-hydroxypyridine). It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in the applications and synthesis of halogenated pyridine derivatives.

Introduction and Historical Context

2-Bromo-3-pyridinol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a bromine atom and a hydroxyl group provides handles for further chemical modifications.

While the precise moment of the "discovery" of **2-Bromo-3-pyridinol** is not readily apparent in the historical chemical literature, its synthesis is a logical extension of the broader field of pyridine chemistry, which has been extensively studied since the 19th century. The electrophilic

substitution of pyridine and its derivatives is a fundamental aspect of this field. For 3-hydroxypyridine, the hydroxyl group is an activating group that directs electrophilic attack to the ortho (2- and 4-) and para (6-) positions.

The earliest detailed and accessible synthesis of **2-Bromo-3-pyridinol** found in the reviewed literature is that described by G. J. Clark and L. W. Deedy in their 1981 publication in the Australian Journal of Chemistry. Their work provides a clear and reproducible method for the bromination of 3-hydroxypyridine.

Physicochemical and Spectroscopic Data

The properties of **2-Bromo-3-pyridinol** are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	6602-32-0	[1][2]
Molecular Formula	C ₅ H ₄ BrNO	[1]
Molecular Weight	174.00 g/mol	[1]
Appearance	Off-white to pale cream or grey to light brown crystalline powder	[1]
Melting Point	185-188 °C	
IUPAC Name	2-bromopyridin-3-ol	
Synonyms	2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol	

Table 2: Spectroscopic Data

Spectrum	Data	Source
^1H NMR	See Figure 1	
^{13}C NMR	See Figure 2	
Infrared (IR)	See Figure 3	

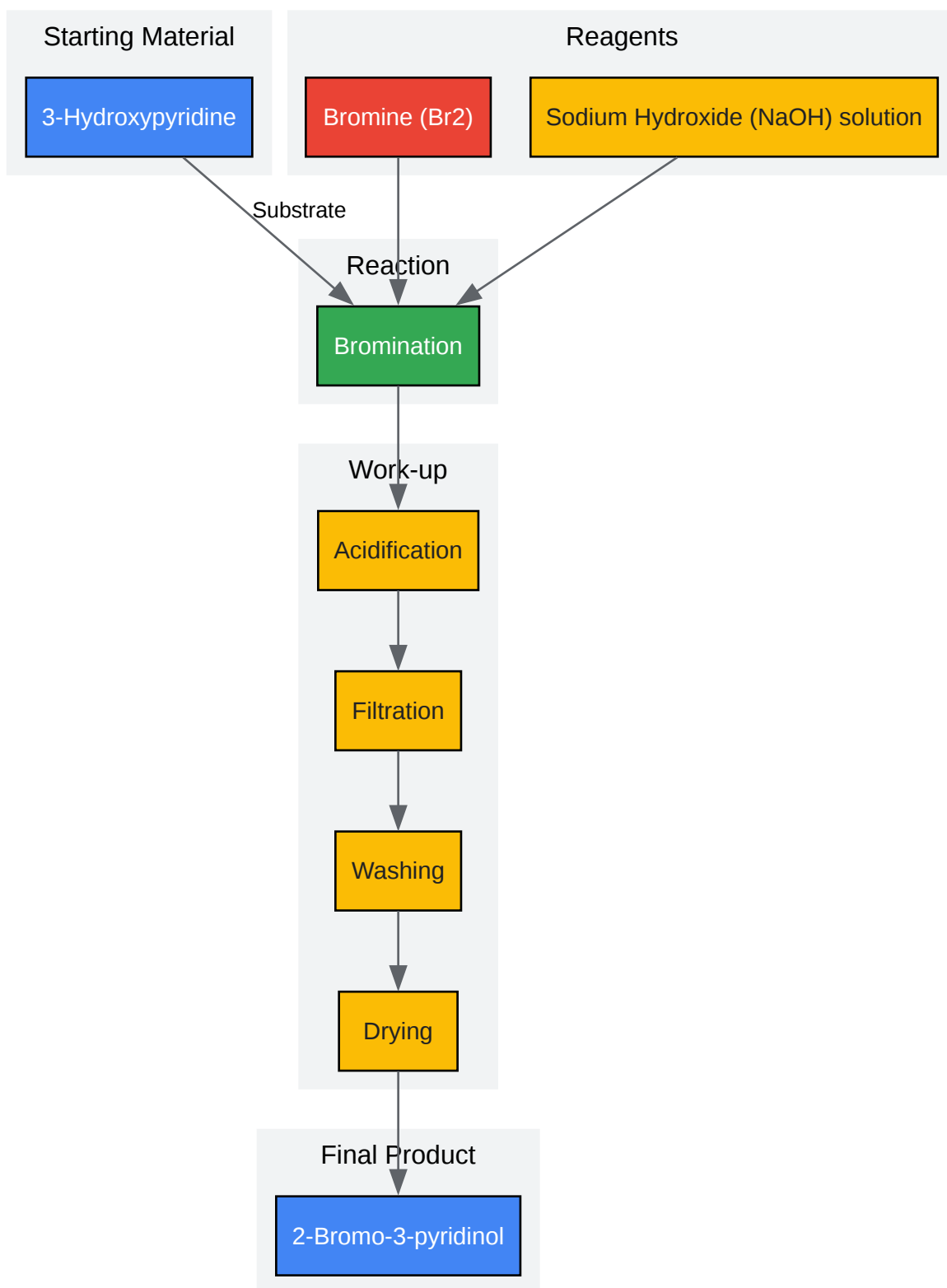
Note: Specific spectral data can be found on public databases such as PubChem.

Synthesis of 2-Bromo-3-pyridinol

The most common and well-documented method for the synthesis of **2-Bromo-3-pyridinol** is the direct bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily at the 2-position.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Bromo-3-pyridinol** from 3-hydroxypyridine.



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Caption: General workflow for the synthesis of **2-Bromo-3-pyridinol**.

Detailed Experimental Protocol (Adapted from Clark & Deedy, 1981)

This protocol is based on the method described by G. J. Clark and L. W. Deedy.

Materials:

- 3-Hydroxypyridine
- Bromine
- 10% Sodium hydroxide solution
- Acetic acid
- Distilled water

Procedure:

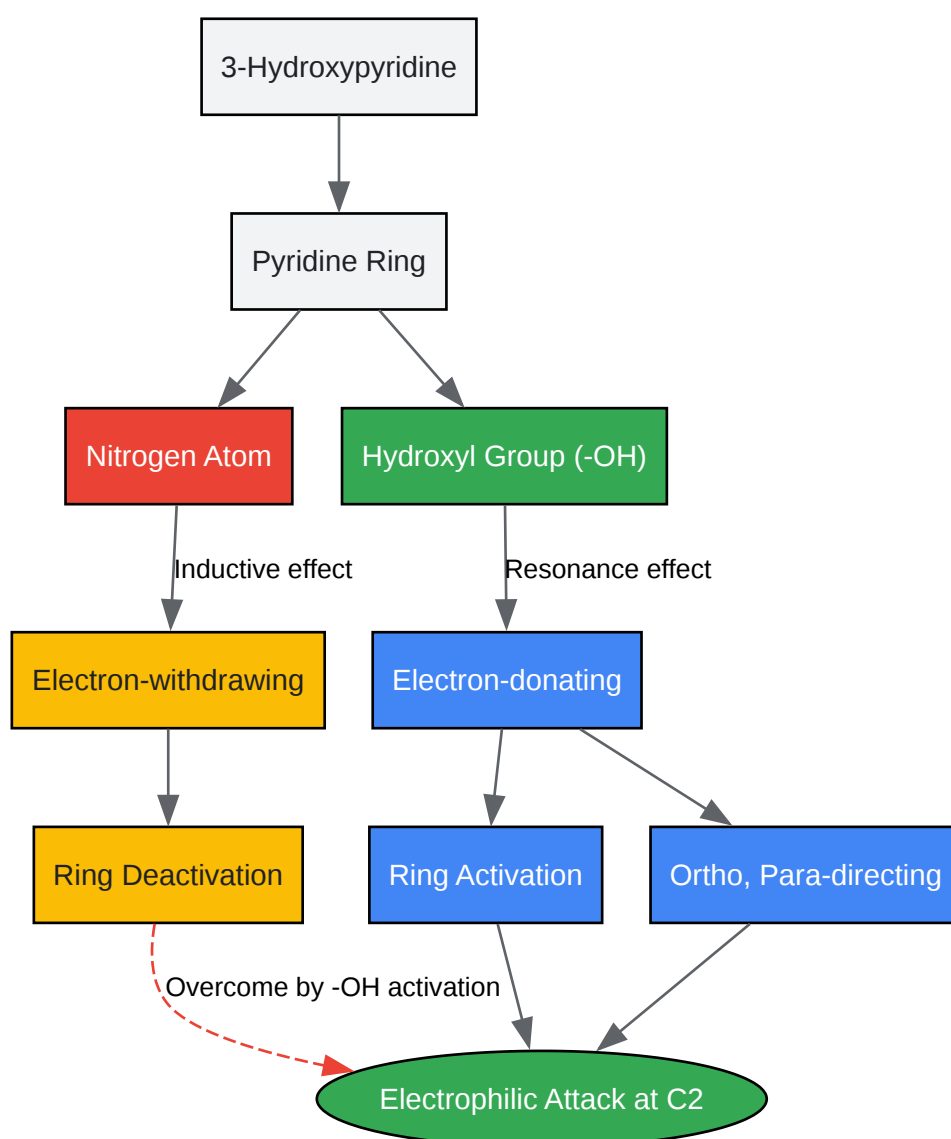
- Preparation of Hypobromite Solution: A solution of sodium hypobromite is prepared by the slow, dropwise addition of bromine to a 10% aqueous solution of sodium hydroxide at a temperature maintained between 5-10 °C.
- Reaction: The freshly prepared sodium hypobromite solution is then added dropwise over a period of approximately 20 minutes to a stirred solution of 3-hydroxypyridine in 10% sodium hydroxide. The reaction mixture is stirred for an additional 30 minutes.
- Work-up:
 - The pH of the reaction mixture is carefully adjusted to 6-7 using acetic acid.
 - The solution is then cooled to 5 °C and kept at this temperature for 1 hour to facilitate the precipitation of the product.
 - The solid product is collected by filtration.
- Purification:

- The collected solid is washed with cold water.
- The product is then dried under vacuum at 85 °C.

Expected Yield: Approximately 67%.

Logical Relationships in Electrophilic Bromination

The regioselectivity of the bromination of 3-hydroxypyridine is governed by the electronic effects of the nitrogen atom and the hydroxyl group on the pyridine ring. The following diagram illustrates these relationships.



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Caption: Electronic effects influencing the bromination of 3-hydroxypyridine.

Conclusion

2-Bromo-3-pyridinol is a synthetically useful halogenated pyridine derivative. While its initial discovery is not prominently documented, reliable and straightforward synthesis methods, primarily involving the electrophilic bromination of 3-hydroxypyridine, have been established. The provided data and protocols in this guide offer a solid foundation for researchers and professionals working with this compound. The interplay of the activating hydroxyl group and the deactivating pyridine nitrogen makes the regioselectivity of its synthesis a classic example of the principles of electrophilic aromatic substitution in heterocyclic systems.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com